Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-
Description
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- (hereafter referred to as PABTC) is a sulfur-rich compound featuring a propanoic acid backbone substituted with a 2-methyl group and a trithiocarbonate moiety containing a butylthio chain. Its molecular formula is C10H18O2S3, with an average molecular weight of 282.4 g/mol (estimated from structural analogs in and ). PABTC is primarily employed as a reversible addition-fragmentation chain-transfer (RAFT) agent in polymer chemistry, enabling controlled radical polymerization .
Key structural attributes include:
- Trithiocarbonate core: The (butylthio)thioxomethyl-thio group (–SC(=S)S–) facilitates reversible chain transfer during polymerization.
- Alkyl chain: The butyl group (C4H9) balances solubility and reactivity, distinguishing it from longer-chain analogs like dodecylthio derivatives.
Properties
IUPAC Name |
2-butylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2S3/c1-4-5-6-13-8(12)14-9(2,3)7(10)11/h4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZTYVYNXKVFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=S)SC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- (commonly referred to as BSTMPA), is a sulfur-containing compound with a molecular formula of and a CAS number of 1146599-39-4. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure
The structure of BSTMPA includes multiple functional groups that may contribute to its biological activity. The presence of thioether and thioketone functionalities suggests possible interactions with biological macromolecules, including proteins and nucleic acids.
Biological Activity Overview
Research into the biological activities of BSTMPA is still emerging, but preliminary studies indicate several areas of interest:
- Antimicrobial Activity : Initial investigations suggest that BSTMPA exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Antioxidant Properties : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.
- Enzyme Inhibition : Studies indicate that BSTMPA may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism in targeted organisms.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Antioxidant Activity :
-
Enzyme Inhibition Studies :
- A dissertation explored the inhibitory effects of various thio compounds, including BSTMPA, on the Type III secretion system (T3SS) in pathogenic bacteria. Results indicated that BSTMPA significantly reduced T3SS-mediated virulence factor secretion, suggesting its potential as a therapeutic agent against bacterial infections .
Table 1: Antimicrobial Activity of BSTMPA
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 70 µg/mL |
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) |
|---|---|
| BSTMPA | 45 |
| Ascorbic Acid | 50 |
| Gallic Acid | 40 |
Scientific Research Applications
Overview
BSTMPA has the molecular formula and a molecular weight of 252.4 g/mol. It contains thioether and thioketone functional groups, which suggests that it can interact with biological macromolecules like proteins and nucleic acids.
Scientific Research Applications
BSTMPA is a useful research compound with a purity of usually 95%. It is suitable for many research applications.
Applications in 4D Printing and Soft Robotics
BSTMPA has found use in four-dimensional (4D) printing and soft robotics .
Biological Activities
Research indicates that BSTMPA has potential antimicrobial and antioxidant properties and may act as an enzyme inhibitor.
Antimicrobial Activity
BSTMPA may have antimicrobial properties against various bacterial strains, possibly disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Antioxidant Properties
BSTMPA may function as an antioxidant, which can reduce oxidative stress in biological systems, preventing cellular damage related to various diseases.
Enzyme Inhibition
BSTMPA may inhibit specific enzymes involved in metabolic pathways, potentially changing cellular metabolism in targeted organisms. A dissertation showed that BSTMPA significantly reduced T3SS-mediated virulence factor secretion, suggesting it could be a therapeutic agent against bacterial infections.
Other Names and Identifiers
BSTMPA is also known as:
- 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid
- 2-(Butylthiocarbonothioylthio)propanoic acid
- 2-[[(Butylthio)thioxomethyl]thio]propanoic acid
Its identifiers include:
Comparison with Similar Compounds
Propanoic acid, 2-[[(dodecylthio)thioxomethyl]thio]-2-methyl- (DDMAT)
Ethyl 2-methyl-2-[(phenylthioxomethyl)thio]propanoate
4-Arm DDMAT RAFT Agent
Physicochemical Properties and Performance
RAFT Polymerization Efficiency
Thermal Stability
- Branched DDMAT derivatives show superior thermal stability (>110°C flash point) compared to linear analogs, making them suitable for high-temperature processing .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound in a laboratory setting?
Methodological Answer:
The compound can be synthesized via a thiol-ene reaction or thiol exchange process. A typical approach involves reacting 2-methyl-2-mercaptopropanoic acid with carbon disulfide and butylthiol under basic conditions (e.g., NaOH or KOH). The reaction proceeds through the formation of a trithiocarbonate intermediate, similar to the synthesis of DDMAT (a dodecylthio analog). Key steps include:
- Reaction Setup: Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of thiol groups.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
- Yield Optimization: Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of mercaptopropanoic acid to butylthiol) and monitor reaction progress via TLC .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify the butylthio group (δ ~0.8–1.6 ppm for CH₃ and CH₂ protons) and the trithiocarbonate sulfur environment (δ ~180–220 ppm for ¹³C). The methyl groups on the propanoic acid backbone appear as singlets (δ ~1.4–1.6 ppm).
- FT-IR: Confirm the presence of the carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and C=S bonds (thioester stretches ~1050–1250 cm⁻¹).
- Mass Spectrometry (ESI/HRMS): Look for the molecular ion peak [M+H]⁺ at m/z 293.04 (calculated for C₁₀H₁₆O₂S₃) and fragment ions corresponding to butylthio (C₄H₉S⁺) and trithiocarbonate (CS₃⁻) groups.
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset ~150–200°C) using NIST-referenced protocols .
Advanced: How does the chain length of the alkylthio group influence its efficacy as a RAFT agent in polymerization?
Methodological Answer:
The alkylthio group’s chain length (e.g., butyl vs. dodecyl) affects:
- Reactivity: Shorter chains (butyl) increase the compound’s solubility in polar monomers (e.g., acrylic acid) but may reduce control over polymer dispersity (Đ) due to faster chain-transfer kinetics.
- Polymer Molecular Weight: Use the formula , where is monomer molecular weight. Compare with DDMAT (C12 chain) to evaluate steric effects on propagation rates.
- Experimental Design: Conduct kinetic studies via in situ NMR or GPC to monitor polymerization rates. Adjust RAFT agent concentration (0.1–1 mol%) and initiator (e.g., AIBN) ratios to balance efficiency and stability .
Advanced: What computational methods predict the reactivity and stability of this compound under experimental conditions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model the trithiocarbonate’s bond dissociation energies (BDEs) and predict thermal stability. Compare with experimental TGA data .
- Molecular Dynamics (MD): Simulate solvation effects in common solvents (e.g., THF, DMF) to optimize reaction media.
- Transition State Analysis: Identify intermediates in radical polymerization using QM/MM hybrid methods (e.g., GAMESS) to elucidate chain-transfer mechanisms .
Safety: What are critical safety considerations when handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile sulfur compounds.
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation.
- Storage: Keep in a dark, cool (<4°C) environment under inert gas to prevent degradation.
- Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite. Dispose via hazardous waste protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
